molecular formula C15H12Br3N3O3 B11706697 N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide

N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide

Cat. No.: B11706697
M. Wt: 522.0 g/mol
InChI Key: PFMVXRDTXVPETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The tribromoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tribromo and nitroanilino groups can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tribromo and nitroanilino groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C15H12Br3N3O3

Molecular Weight

522.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H12Br3N3O3/c16-15(17,18)14(20-13(22)10-4-2-1-3-5-10)19-11-6-8-12(9-7-11)21(23)24/h1-9,14,19H,(H,20,22)

InChI Key

PFMVXRDTXVPETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.